4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde
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Overview
Description
4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a methyl(oxan-4-yl)amino group and an aldehyde group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions. For example, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out using common reagents and under specific conditions to achieve the desired products .
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the aldehyde group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often using reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol .
Scientific Research Applications
4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, thiophene derivatives are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents . In material science, they are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, some thiophene-based compounds act as voltage-gated sodium channel blockers or kinase inhibitors .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with a methyl(oxan-4-yl)amino group and an aldehyde group makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H15NO2S |
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Molecular Weight |
225.31 g/mol |
IUPAC Name |
4-[methyl(oxan-4-yl)amino]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-12(9-2-4-14-5-3-9)10-6-11(7-13)15-8-10/h6-9H,2-5H2,1H3 |
InChI Key |
NZGWSYJNVZMHCP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCOCC1)C2=CSC(=C2)C=O |
Origin of Product |
United States |
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